molecular formula C12H8ClN3S B8463009 4-chloro-5-(6-isoquinolinyl)-2-Thiazolamine CAS No. 944805-55-4

4-chloro-5-(6-isoquinolinyl)-2-Thiazolamine

Cat. No.: B8463009
CAS No.: 944805-55-4
M. Wt: 261.73 g/mol
InChI Key: QSZPRCYLXPQTCC-UHFFFAOYSA-N
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Description

4-chloro-5-(6-isoquinolinyl)-2-Thiazolamine is a useful research compound. Its molecular formula is C12H8ClN3S and its molecular weight is 261.73 g/mol. The purity is usually 95%.
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Properties

CAS No.

944805-55-4

Molecular Formula

C12H8ClN3S

Molecular Weight

261.73 g/mol

IUPAC Name

4-chloro-5-isoquinolin-6-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H8ClN3S/c13-11-10(17-12(14)16-11)8-1-2-9-6-15-4-3-7(9)5-8/h1-6H,(H2,14,16)

InChI Key

QSZPRCYLXPQTCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C3=C(N=C(S3)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A glass microwave reaction vessel was charged with tert-butyl 4-methoxybenzyl(4-chloro-5-(isoquinolin-6-yl)thiazol-2-yl)carbamate (1.5 g, 3.12 mmol) and AcOH. The reaction mixture was stirred and heated in a Smith Synthesizer® microwave reactor (Personal Chemistry, Inc.,) at 120° C. for 5 minutes. Excess AcOH was removed under high vacuum. The residue was dissolved in DCM and washed with saturated NaHCO3 (50 mL) and saturated sodium chloride. This intermediate was synthesized in the same manner as described previously and water dried over Na2SO4, filtered and concentrated in vacuo to provide 4-chloro-5-(isoquinolin-6-yl)thiazol-2-amine (0.7 g, 81% yield), m/z (%): 263.2 (100%, M++H).
Name
tert-butyl 4-methoxybenzyl(4-chloro-5-(isoquinolin-6-yl)thiazol-2-yl)carbamate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(CN(C(=O)OC(C)(C)C)c2nc(Cl)c(-c3ccc4cnccc4c3)s2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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